molecular formula C16H26BrNOSi B12274367 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine

Cat. No.: B12274367
M. Wt: 356.37 g/mol
InChI Key: OYCMLXAEEMSQIN-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is a chemical compound that features a bromobenzyl group and an azetidine ring substituted with a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl halides.

    Attachment of the tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is often introduced through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can engage in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzyl)-4-tert-butylbenzene: Similar in having a bromobenzyl group but differs in the presence of a tert-butylbenzene moiety.

    4-((tert-Butyldimethylsilyloxy)methyl)aniline: Shares the tert-butyldimethylsilyloxy group but differs in the presence of an aniline moiety.

Uniqueness

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is unique due to its combination of a bromobenzyl group, an azetidine ring, and a tert-butyldimethylsilyloxy group.

Properties

Molecular Formula

C16H26BrNOSi

Molecular Weight

356.37 g/mol

IUPAC Name

[1-[(4-bromophenyl)methyl]azetidin-3-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H26BrNOSi/c1-16(2,3)20(4,5)19-15-11-18(12-15)10-13-6-8-14(17)9-7-13/h6-9,15H,10-12H2,1-5H3

InChI Key

OYCMLXAEEMSQIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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